Dose-Dependent Competitive Inhibition of scFv and IgG Binding to Recombinant HBsAg by PreS2(120-145) Peptide
The PreS2(120-145) peptide (CAS 104504-34-9) demonstrates dose-dependent competitive inhibition of single-chain Fv fragment (scFv) and IgG binding to recombinant Hepatitis B surface antigen (r-HBsAg). The peptide achieves complete inhibition at higher concentrations within the tested range .
| Evidence Dimension | Competitive inhibition of scFv/IgG binding to r-HBsAg |
|---|---|
| Target Compound Data | Dose-dependent inhibition; 0.001–10 µM tested range |
| Comparator Or Baseline | No-inhibitor control (baseline) |
| Quantified Difference | Concentration-dependent reduction in binding signal |
| Conditions | ELISA platform; 30-minute incubation; r-HBsAg-coated plate |
Why This Matters
This inhibition profile enables precise dose-response experiments for studying HBV-host cell attachment mechanisms and screening neutralizing antibody candidates.
